molecular formula C10H14N2O4S B13945356 Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]- CAS No. 38758-15-5

Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-

Cat. No.: B13945356
CAS No.: 38758-15-5
M. Wt: 258.30 g/mol
InChI Key: QYNUKEJTUODYDD-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]- (CAS RN: 25311-71-1), is a sulfonamide-substituted benzoic acid derivative characterized by an isopropylamino sulfonyl group at the 2-position of the benzene ring. Structurally, it belongs to a class of organophosphorothioates when esterified (e.g., as seen in Isofenphos-methyl derivatives) . However, the core sulfamoyl-amino-benzoic acid scaffold is pharmacologically significant, as sulfonamide groups are known to enhance binding to enzymes like carbonic anhydrases or receptor targets .

Potential applications of this compound may align with its structural analogs, such as agrochemical uses (e.g., Isofenphos-methyl as an insecticide) or pharmaceutical roles in enzyme inhibition .

Properties

CAS No.

38758-15-5

Molecular Formula

C10H14N2O4S

Molecular Weight

258.30 g/mol

IUPAC Name

2-(propan-2-ylsulfamoylamino)benzoic acid

InChI

InChI=1S/C10H14N2O4S/c1-7(2)11-17(15,16)12-9-6-4-3-5-8(9)10(13)14/h3-7,11-12H,1-2H3,(H,13,14)

InChI Key

QYNUKEJTUODYDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)NS(=O)(=O)NC1=CC=CC=C1C(=O)O

Origin of Product

United States

Preparation Methods

Sulfonamide Formation via Sulfamoyl Chloride Intermediate

One prominent method involves the synthesis of isopropyl sulfamoyl chloride as a reactive intermediate, which is then condensed with an anthranilic acid derivative (methyl anthranilate) to form the sulfamoyl-substituted benzoic acid methyl ester. The process entails:

  • Reacting N,N'-diisopropyl-urea with phosphorus trichloride and chlorine in the presence of oleum and sulfuric acid to produce isopropyl sulfamoyl chloride.

  • Condensing the isopropyl sulfamoyl chloride at room temperature without solvent, with an excess of N,N-diethyl aniline and anthranilic acid methyl ester.

  • Cyclization of the resulting N-isopropyl-N'-o-carbomethoxy-phenyl-sulfamide using sodium methylate.

  • Extraction and purification using methanol-water mixtures to isolate the final product with high purity.

This method is notable for its solvent-free condensation step and the use of oleum/sulfuric acid media for chlorosulfonylation, which requires careful control of temperature and reagent stoichiometry to maximize yield and minimize impurities.

Esterification of Benzoic Acid Derivatives

Another approach involves esterification reactions where benzoic acid derivatives bearing the sulfonyl amino substitution are reacted with methanol in the presence of acid catalysts to form methyl esters of the compound. This method is often used to prepare methyl esters of benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-, which can serve as intermediates or final products depending on the application. The esterification typically proceeds under reflux with monitoring by thin-layer chromatography (TLC) to ensure completion.

Process Optimization and Scale-Up Considerations

Industrial preparation of related benzoic acid derivatives, such as methyl esters with sulfonyl substituents, has been optimized for scalability and cost-effectiveness. Key findings from process development studies include:

  • Use of inexpensive and readily available starting materials, such as dimethyl terephthalate and anthranilic acid derivatives.

  • Multi-step sequences including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization have been optimized to improve yields and reduce impurities.

  • Control of bromination reactions to minimize dibromo by-products through careful selection of brominating agents (e.g., N-bromosuccinimide) and reaction temperatures (typically 0 to 5°C).

  • Salt formation of intermediates to enhance stability and improve yields in subsequent reactions.

  • Scale-up examples include batch sizes of approximately 70 kg with total yields around 24%, demonstrating feasibility for industrial production.

Although these studies focus on related benzoic acid derivatives, the principles of reaction optimization, impurity control, and scalability are directly applicable to the synthesis of benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-.

Analytical and Monitoring Techniques

Throughout the preparation processes, several analytical techniques are employed to ensure product identity, purity, and reaction progress:

  • Thin-layer chromatography (TLC) for reaction monitoring.

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and confirmation.

  • Infrared (IR) spectroscopy to characterize functional groups, particularly sulfonyl and amino moieties.

  • Chromatographic purification methods following extraction steps to isolate the target compound with high purity.

Summary Data Table of Preparation Methods

Preparation Step Reagents/Conditions Notes/Outcomes References
Sulfamoyl Chloride Synthesis N,N'-diisopropyl-urea, PCl3, Cl2, oleum, H2SO4 Formation of isopropyl sulfamoyl chloride
Condensation with Anthranilic Acid Ester Isopropyl sulfamoyl chloride, N,N-diethyl aniline, methyl anthranilate, RT, solvent-free Formation of sulfamoyl-substituted methyl ester
Cyclization Sodium methylate Cyclization to diazinone derivative
Esterification Benzoic acid derivative, methanol, acid catalyst Formation of methyl ester
Bromination (related derivatives) N-bromosuccinimide, THF, 0-5°C Control of dibromo by-products

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The amino and sulfonyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, sulfides, thiols, and various substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by disrupting cell membrane integrity or interfering with metabolic pathways .

Comparison with Similar Compounds

Sulfonamide-Substituted Benzoic Acid Derivatives

The target compound shares structural motifs with several sulfonamide-containing analogs, differing primarily in substituent groups and biological activity:

Compound Name Substituents/Modifications Key Properties/Applications Reference ID
Benzoic acid, 3-[(methylsulfonyl)amino]-, methyl ester Methyl ester, methylsulfonylamino group Material science applications (thermal stability), hazardous (H302, H315)
2-[(4-Sulfophenyl)amino]benzoic acid Sulfophenylamino group Enhanced solubility, dye intermediates
Benzamide-4-sulfonamides (e.g., 3a–l) Varied aliphatic/heterocyclic amines Enzyme inhibitory activity (e.g., proteases)

Key Insights :

  • Unlike sulfophenylamino analogs (e.g., ), the absence of ionic sulfonic acid groups in the target compound reduces water solubility but may improve bioavailability.
Organophosphate Derivatives
Compound Name Key Modifications Applications Reference ID
Isofenphos-methyl (Benzoic acid, 2-[[ethoxy[(1-methylethyl)amino]phosphinothioyl]oxy]-, 1-methylethyl ester) Phosphorothioate ester, ethoxy group Insecticide (acetylcholinesterase inhibition)

Key Insights :

  • The phosphorothioate moiety in Isofenphos-methyl introduces pesticidal activity, which is absent in the non-esterified sulfonamide target compound.
  • Structural similarities suggest the target compound could serve as a synthetic intermediate for organophosphate agrochemicals.
Pharmaceutical Sulfonamides

Sulfonamide groups are critical in drugs like Acetazolamide and its derivatives:

Compound Name Target/Activity Reference ID
Acetazolamide Carbonic anhydrase inhibitor (diuretic)
5-[({4-Ethoxy-3-[...]-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]phenyl}sulfonyl)amino]-2-hydroxybenzoic acid Kinase inhibition (hypothetical)

Key Insights :

  • Compared to pyrazolo-pyrimidine sulfonamides (e.g., ), the simpler benzoic acid scaffold may limit target specificity but reduce synthetic complexity.
Natural and Plant-Derived Analogs

Natural benzoic acid derivatives, such as those isolated from Delphinium brunonianum, demonstrate structural diversity:

Compound Name Natural Source/Substituents Reference ID
Benzoic acid, 4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxy-, methyl ester Delphinium brunonianum (antioxidant potential)

Key Insights :

  • Natural analogs often include hydroxyl or methoxy groups, enhancing antioxidant properties , whereas the target compound’s isopropylamino sulfonyl group may favor synthetic or industrial applications.

Q & A

Q. Table 1: Key Hazard Mitigation Measures

Hazard TypeMitigation StrategyReference
InhalationUse fume hood and respiratory protection
Skin ContactWear chemical-resistant gloves and clothing
FireDeploy CO₂ or dry chemical extinguishers

Basic: What synthetic routes are available for Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-, and what intermediates are involved?

Methodological Answer:
A plausible synthesis involves:

Sulfonylation of 2-Aminobenzoic Acid: React with (1-methylethyl)sulfamoyl chloride in anhydrous dichloromethane, using triethylamine as a base.

Purification: Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient).
Key intermediates include 2-aminobenzoic acid and the sulfamoyl chloride derivative. The SMILES notation for the final product (C₁₀H₁₄N₂O₄S) is critical for verifying structural integrity .

Q. Table 2: Intermediate Characterization

IntermediateRole in SynthesisAnalytical Verification
2-Aminobenzoic AcidCore aromatic scaffoldNMR (¹H, ¹³C)
(1-Methylethyl)sulfamoyl ChlorideSulfonamide group donorFT-IR (S=O stretch)

Advanced: How can researchers optimize reaction conditions to improve the yield of derivatives of this compound?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency.
  • Temperature Control: Maintain 0–5°C during sulfamoyl chloride addition to minimize side reactions.
  • Catalysis: Use catalytic DMAP (4-dimethylaminopyridine) to accelerate coupling reactions.
  • Reaction Monitoring: Employ TLC (silica, UV detection) to track intermediate consumption. Derivatives involving coupling with diazonium salts (e.g., azo dyes) require pH control (pH 4–6) to stabilize intermediates .

Advanced: What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm aromatic proton environments and sulfonamide group integration.
  • Mass Spectrometry (HRMS): Exact mass analysis (e.g., ESI-HRMS) verifies molecular formula (C₁₀H₁₄N₂O₄S).
  • FT-IR: Peaks at 1150–1300 cm⁻¹ (S=O asymmetric stretch) and 3300 cm⁻¹ (N-H stretch) validate functional groups.
  • X-ray Crystallography: Resolves steric effects of the isopropyl group on sulfonamide conformation .

Q. Table 3: Analytical Parameters

TechniqueTarget SignalDiagnostic Value
¹³C NMR165–170 ppm (COOH)Confirms carboxylic acid
FT-IR1320 cm⁻¹ (S-N stretch)Validates sulfonamide linkage
HRMS[M+H]+ = 259.0752Confirms molecular formula

Basic: What are the key hazards associated with this compound, and how should they be mitigated?

Methodological Answer:

  • Acute Toxicity (H302): Harmful if swallowed. Use oral administration protocols in animal studies with dose-limiting controls.
  • Skin Irritation (H315): Avoid direct contact; wear double gloves during prolonged handling.
  • Respiratory Irritation (H335): Store in airtight containers under nitrogen to prevent dust formation .

Advanced: How does the sulfonamide functional group influence reactivity in nucleophilic substitution reactions?

Methodological Answer:
The sulfonamide group acts as a strong electron-withdrawing moiety, activating the benzene ring toward electrophilic substitution at the para position. However, steric hindrance from the isopropyl group may slow reactions requiring planar transition states (e.g., SN2 mechanisms). Computational studies (DFT) can model charge distribution to predict sites for functionalization. Experimental validation via kinetic studies under varying temperatures and solvents (e.g., DMSO vs. THF) is recommended .

Advanced: How can researchers address contradictions in reported solubility data for this compound?

Methodological Answer:
Discrepancies often arise from:

  • Purity Differences: Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity >98%.
  • Solvent Polarity: Test solubility in DMSO, methanol, and buffer solutions (pH 2–9) under controlled temperature (25°C ± 0.5).
  • Crystallinity: Compare XRD patterns of batches to identify polymorphic variations affecting solubility .

Basic: What are the environmental precautions for disposing of this compound?

Methodological Answer:

  • Waste Treatment: Incinerate in a certified hazardous waste facility at >1000°C to ensure complete decomposition.
  • Aquatic Toxicity: Avoid discharge into waterways; the compound may persist due to aromatic stability. Use activated carbon filtration for lab wastewater pretreatment .

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